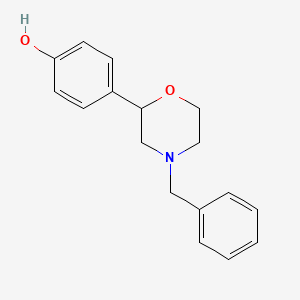

4-(4-Benzyl-morpholin-2-yl)-phenol

Description

4-(4-Benzyl-morpholin-2-yl)-phenol is a heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a phenolic hydroxyl group at the 2-position. The phenolic hydroxyl group enables hydrogen bonding, which may affect crystallinity and solubility in polar solvents.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-(4-benzylmorpholin-2-yl)phenol |

InChI |

InChI=1S/C17H19NO2/c19-16-8-6-15(7-9-16)17-13-18(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |

InChI Key |

LRUCQBKKWMIXSH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Contains an imidazole core substituted with two phenyl groups and a phenol moiety.

- Synthesis: Synthesized via a one-pot multicomponent reaction using CoFe2O4 nanocatalysts, yielding >96% purity .

- Optical Properties: Band Gap: 2.54 eV (direct transition, Tauc plot) . Nonlinear Optical (NLO) Properties:

- Nonlinear absorption coefficient (β): 4.044 × 10<sup>−1</sup> cm/W .

- Third-order susceptibility (χ<sup>(3)</sup>): 2.2627 × 10<sup>−6</sup> esu .

- Negative nonlinear refractive index (n2 = −2.89 × 10<sup>−6</sup> cm<sup>2</sup>/W), indicating self-focusing behavior .

- Applications : Proposed for optical limiting devices due to strong NLO responses .

4-(1H-Benzimidazol-2-yl)phenol

- Structure: Benzimidazole core with a phenol substituent.

- Properties: Higher rigidity compared to morpholine derivatives due to aromatic benzimidazole. Limited NLO data available, but benzimidazoles are known for thermal stability and optoelectronic applications .

4-Phenylphenol (4-PP)

- Structure : Biphenyl system with a hydroxyl group.

- Lower NLO activity due to reduced π-conjugation .

Key Comparative Parameters

Electronic and Optical Properties

- Morpholine vs. However, imidazole derivatives exhibit stronger NLO responses due to extended π-conjugation and intramolecular charge transfer (ICT) . Imidazole-based phenols show dual photon absorption (TPA) with β = 4.044 × 10<sup>−1</sup> cm/W, attributed to ICT between phenyl and imidazole groups . Morpholine derivatives may exhibit weaker TPA due to reduced aromaticity.

- Phenol Group Impact: Enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-phenolic analogs . Facilitates hydrogen bonding, influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.